molecular formula C8H2BrCl2F3O B13431127 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride

3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B13431127
M. Wt: 321.90 g/mol
InChI Key: DMZYQHNCYNAQQH-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2BrClF3O It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted benzoyl derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Hydrolysis: 3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid and hydrochloric acid.

Scientific Research Applications

3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of multiple electron-withdrawing groups, which significantly influence its reactivity and chemical behavior. This makes it a valuable intermediate in the synthesis of various complex organic compounds.

Properties

Molecular Formula

C8H2BrCl2F3O

Molecular Weight

321.90 g/mol

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H2BrCl2F3O/c9-5-2-3(8(12,13)14)1-4(6(5)10)7(11)15/h1-2H

InChI Key

DMZYQHNCYNAQQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)C(F)(F)F

Origin of Product

United States

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